molecular formula C19H20D7NO3 B1191943 Tetrabenazine - d7

Tetrabenazine - d7

カタログ番号: B1191943
分子量: 324.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deuterated tetrabenazine .

科学的研究の応用

1. Analytical Chemistry and Pharmacokinetics

Tetrabenazine - d7 is pivotal in analytical chemistry, particularly in pharmacokinetic studies. Derangula et al. (2013) developed a sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay method using this compound as an internal standard. This method allowed for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma, essential for clinical studies and pharmacokinetic analyses (Derangula et al., 2013).

2. Synthesis and Derivative Development

Research into the synthesis of tetrabenazine and its derivatives, such as valbenazine and deutetrabenazine, has been significant. These derivatives have been approved by the US FDA for various therapeutic uses. Paek (2020) reviewed the efforts towards the efficient and asymmetric synthesis of tetrabenazine, highlighting its advanced applications in drug design and metabolite drug discovery (Paek, 2020).

3. Drug Mechanism and Treatment Efficacy

The study of tetrabenazine's mechanism of action and its efficacy in treating various disorders is a key area of research. It acts as a dopamine-depleting agent, primarily used for treating chorea associated with Huntington’s disease. Kenney and Jankovic (2006) discussed its development, originally for schizophrenia, and its effectiveness in treating hyperkinetic movement disorders (Kenney & Jankovic, 2006).

4. Pediatric Applications

The application of tetrabenazine in pediatric populations, especially for hyperkinetic movement disorders, is a growing field of study. Jain, Greene, and Frucht (2006) reviewed the efficacy and tolerability of tetrabenazine therapy in children, noting its effectiveness in reducing the severity of movement disorders (Jain et al., 2006).

5. Neurological and Psychiatric Disorders

Tetrabenazine's role in treating various neurological and psychiatric disorders is extensively studied. It is used for conditions like tardive dyskinesia, chorea, and tics. Jankovic and Orman (1988) reported on its efficacy in a wide range of hyperkinetic movement disorders, demonstrating its therapeutic versatility (Jankovic & Orman, 1988).

特性

分子式

C19H20D7NO3

分子量

324.47

同義語

(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。